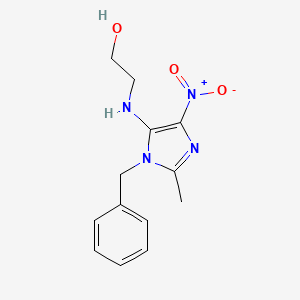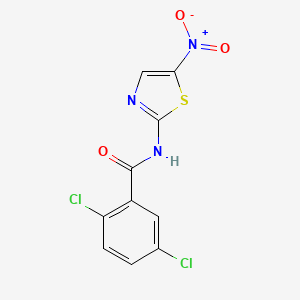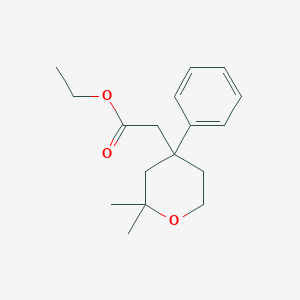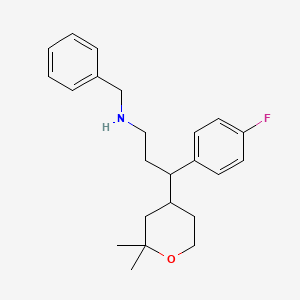![molecular formula C17H15N3OS B5165484 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5165484.png)
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against human hct-116 and mcf-7 cell lines , suggesting that the compound may target cellular processes involved in cell proliferation.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes that result in antiproliferative effects .
Result of Action
The result of the action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is antiproliferative activity against certain human cell lines . This suggests that the compound may have potential applications in the treatment of conditions characterized by abnormal cell proliferation, such as cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-methylquinoxalin-2-thione with N-phenylacetamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds share a similar quinoxaline core structure and exhibit similar biological activities.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds also contain the quinoxaline ring and have been studied for their anticancer properties.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both the quinoxaline ring and the phenylacetamide moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNSOGNAJWSEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5165425.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5165436.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5165443.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5165446.png)

![METHYL 3-[(2-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5165469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5165470.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B5165478.png)

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5165494.png)
![[4-(2-Carbazol-9-ylethoxy)phenyl]-phenylmethanone](/img/structure/B5165498.png)
